molecular formula C20H16ClN5O2 B2708032 2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-63-2

2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2708032
CAS No.: 898442-63-2
M. Wt: 393.83
InChI Key: UJASEQXOQXTVBU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine-6-carboxamide derivative offered for research purposes. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery research, particularly as scaffolds for developing enzyme inhibitors . The purine core is a privileged structure in biochemistry, and its derivatives are frequently investigated for their potential to interact with a variety of biological targets, such as protein kinases . The specific structural features of this compound—including the 4-chlorophenyl and 3,4-dimethylphenyl substituents—suggest it may be designed for targeted binding studies and structure-activity relationship (SAR) analysis. Research into analogous purine-6-carboxamide compounds indicates potential utility in probing cellular signaling pathways and enzymatic activity . This product is intended for laboratory research by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's guidelines for handling chemical substances.

Properties

IUPAC Name

2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-10-3-8-14(9-11(10)2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)12-4-6-13(21)7-5-12/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJASEQXOQXTVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, commonly referred to as a purine derivative, exhibits significant biological activities due to its structural characteristics. This compound is part of a broader class of heterocyclic compounds known for their pharmacological potential, including antiviral and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H16ClN5O2C_{20}H_{16}ClN_{5}O_{2} with a molecular weight of approximately 393.83 g/mol. Its structure features a purine core substituted with a 4-chlorophenyl group and a 3,4-dimethylphenyl group at the 2 and 9 positions respectively. The presence of an 8-oxo functional group and a carboxamide at the 6-position enhances its biological activity by allowing interactions akin to natural nucleobases.

PropertyValue
Molecular FormulaC20H16ClN5O2C_{20}H_{16}ClN_{5}O_{2}
Molecular Weight393.83 g/mol
IUPAC Name2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide

Antiviral Properties

Research indicates that derivatives of purines, including this compound, have shown promising antiviral activities. For instance, studies have demonstrated efficacy against various viral strains by inhibiting viral replication mechanisms. The compound's structural similarity to natural nucleobases allows it to interfere with nucleic acid metabolism in viruses.

  • Mechanism of Action : The compound may act by mimicking purine nucleotides, thereby disrupting viral RNA synthesis.
  • Case Study : In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against viruses such as HIV and HCV, indicating their potential as antiviral agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. The ability to interact with cellular signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further development in cancer therapy.

  • Mechanism of Action : It may induce apoptosis in cancer cells through the activation of specific signaling cascades.
  • Research Findings : A study reported that related compounds displayed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions can enhance efficacy and selectivity.

ModificationEffect on Activity
Chlorine SubstitutionIncreased binding affinity to target proteins
Dimethyl substitution at position 9Enhanced solubility and bioavailability

Comparison with Similar Compounds

Table 1: Substituent Comparison of Purine-6-Carboxamide Derivatives

Compound Name (CAS No.) Substituent at Position 2 Substituent at Position 9 Additional Modifications
Target Compound 4-Chlorophenyl 3,4-Dimethylphenyl 8-Oxo, 6-carboxamide
2-(2,4-Dichlorophenyl)-9-(4-fluorophenyl) 2,4-Dichlorophenyl 4-Fluorophenyl 8-Oxo, 6-carboxamide
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl) 4-Hydroxyphenylamino 2-Methoxyphenyl 8-Oxo, 6-carboxamide
8,9-Dihydro-2-methyl-9-(4-methylphenyl) Methyl 4-Methylphenyl 8-Oxo, 6-carboxamide
N-[2-(4-Chlorophenyl)ethyl]-2-cyclohexyl Cyclohexyl N-Methyl, 4-chlorophenethyl 8-Oxo, carboxamide at position 7

Key Observations:

In contrast, the methyl group in is electron-donating, which may reduce binding affinity but improve metabolic stability. The 3,4-dimethylphenyl group at position 9 (target compound) increases steric bulk compared to the 4-fluorophenyl in or 2-methoxyphenyl in , possibly influencing selectivity for larger binding sites.

Polarity and Solubility: The 4-hydroxyphenylamino substituent in introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound’s chloro- and methyl-substituted aromatic rings. The carboxamide at position 7 in alters the molecule’s polarity profile compared to the standard 6-carboxamide configuration.

Biological Implications: The 2,4-dichlorophenyl substituent in may enhance halogen bonding but could also increase toxicity risks due to higher lipophilicity.

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